Cas no 214614-65-0 (2-(6-methoxypyridin-3-yl)ethan-1-ol)

2-(6-Methoxypyridin-3-yl)ethan-1-ol is a versatile pyridine derivative with a hydroxymethyl functional group, offering utility as a key intermediate in organic synthesis and pharmaceutical applications. Its methoxy and hydroxyl substituents enhance reactivity, enabling selective modifications for the development of complex molecules. The compound exhibits favorable solubility in polar organic solvents, facilitating its use in coupling reactions and heterocyclic chemistry. Its structural features make it valuable for constructing biologically active compounds, particularly in medicinal chemistry for targeting specific receptor interactions. High purity grades ensure consistent performance in research and industrial processes. Proper handling under standard laboratory conditions is recommended due to its moderate stability.
2-(6-methoxypyridin-3-yl)ethan-1-ol structure
214614-65-0 structure
Product Name:2-(6-methoxypyridin-3-yl)ethan-1-ol
CAS No:214614-65-0
MF:C8H11NO2
MW:153.178442239761
CID:242919
PubChem ID:22038367
Update Time:2025-10-29

2-(6-methoxypyridin-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 6-methoxy-3-Pyridineethanol
    • 3-Pyridineethanol,6-methoxy-(9CI)
    • 2-(6-methoxypyridin-3-yl)ethanol
    • 3-Pyridineethanol,6-methoxy-
    • 2-(6-methoxypyridin-3-yl)ethan-1-ol
    • EN300-1634838
    • SCHEMBL3229511
    • 2-(6-methoxy-pyridin-3-yl)-ethanol
    • AKOS006311590
    • 2-(2-Methoxypyridin-5-yl)ethanol
    • 214614-65-0
    • CS-0159278
    • AKSMSASUBIOLME-UHFFFAOYSA-N
    • Inchi: 1S/C8H11NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,6,10H,4-5H2,1H3
    • InChI Key: AKSMSASUBIOLME-UHFFFAOYSA-N
    • SMILES: OCCC1C=NC(=CC=1)OC

Computed Properties

  • Exact Mass: 153.07903
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 42.35

2-(6-methoxypyridin-3-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1634838-0.05g
2-(6-methoxypyridin-3-yl)ethan-1-ol
214614-65-0 95%
0.05g
$256.0 2023-06-04
Enamine
EN300-1634838-0.1g
2-(6-methoxypyridin-3-yl)ethan-1-ol
214614-65-0 95%
0.1g
$383.0 2023-06-04
Enamine
EN300-1634838-0.25g
2-(6-methoxypyridin-3-yl)ethan-1-ol
214614-65-0 95%
0.25g
$546.0 2023-06-04
Enamine
EN300-1634838-0.5g
2-(6-methoxypyridin-3-yl)ethan-1-ol
214614-65-0 95%
0.5g
$858.0 2023-06-04
Enamine
EN300-1634838-1.0g
2-(6-methoxypyridin-3-yl)ethan-1-ol
214614-65-0 95%
1g
$1100.0 2023-06-04
Enamine
EN300-1634838-2.5g
2-(6-methoxypyridin-3-yl)ethan-1-ol
214614-65-0 95%
2.5g
$2155.0 2023-06-04
Enamine
EN300-1634838-5.0g
2-(6-methoxypyridin-3-yl)ethan-1-ol
214614-65-0 95%
5g
$3189.0 2023-06-04
Enamine
EN300-1634838-10.0g
2-(6-methoxypyridin-3-yl)ethan-1-ol
214614-65-0 95%
10g
$4729.0 2023-06-04
Aaron
AR00CGQB-50mg
3-Pyridineethanol,6-methoxy-(9CI)
214614-65-0 95%
50mg
$377.00 2025-01-24
Aaron
AR00CGQB-100mg
3-Pyridineethanol,6-methoxy-(9CI)
214614-65-0 95%
100mg
$552.00 2025-01-24
Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent